molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine

Cat. No.: B566983
CAS No.: 1350918-95-4
M. Wt: 343.808
InChI Key: LMNHTSKUHWUCEH-UHFFFAOYSA-N
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Description

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .

Biological Activity

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and two Boc (tert-butyloxycarbonyl) protected amino groups. The presence of these functional groups contributes to its biological activity by influencing solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including nitric oxide synthase (NOS). Research indicates that structural modifications can enhance selectivity and potency against specific isoforms of NOS, particularly neuronal NOS (nNOS) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
  • Neuroprotective Effects : Some studies have indicated that related pyrimidine compounds can offer neuroprotective benefits, potentially through the modulation of nitric oxide levels in the brain .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nNOS with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance potency and selectivity .

In Vivo Studies

Animal models have been employed to evaluate the neuroprotective effects of this compound. For instance, studies on rabbits showed that treatment with related compounds could reduce hypoxia-ischemia induced injuries without adversely affecting blood pressure regulation .

Case Studies

  • Neuroprotection in Cerebral Ischemia : A study involving a rabbit model demonstrated that administration of a related pyrimidine derivative significantly reduced the incidence of cerebral palsy following induced hypoxia-ischemia. This effect was attributed to the modulation of nitric oxide pathways .
  • Anticancer Activity Against MMPs : Research focused on the inhibition of MMP-13 by derivatives of this compound showed promising results, with certain compounds exhibiting IC50 values as low as 1 µM. This inhibition is crucial for preventing metastasis in cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Biological ActivityTarget Enzyme/PathwayIC50 ValueReference
nNOS InhibitionNeuronal Nitric Oxide SynthaseLow nM range
MMP-13 InhibitionMatrix Metalloproteinase1 µM
NeuroprotectionCerebral Ischemia-

Properties

IUPAC Name

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNHTSKUHWUCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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